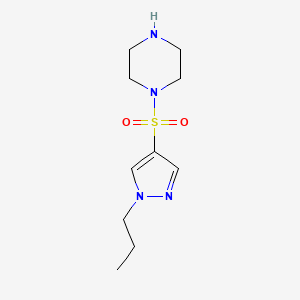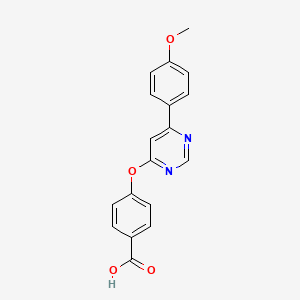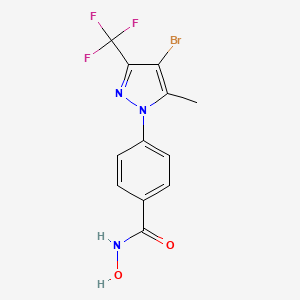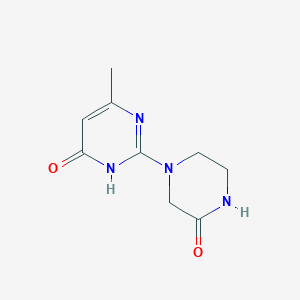
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H18N4O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound also features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonium salts in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Reduced forms of the compound with hydrogen atoms added to the nitrogen or sulfur atoms.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
科学研究应用
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
相似化合物的比较
Similar Compounds
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Butyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Uniqueness
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific combination of a propyl group on the pyrazole ring and a sulfonyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C10H18N4O2S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
1-(1-propylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-2-5-13-9-10(8-12-13)17(15,16)14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3 |
InChI 键 |
INOUJINAGUDLLW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)




![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)



![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)


